Methyl 3-bromo-6-cyano-2-methylphenylacetate
Overview
Description
Methyl 3-bromo-6-cyano-2-methylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-cyano-2-methylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-cyano-2-methylphenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to amines, while the phenyl ring can undergo oxidation to form different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide for substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for the reduction of the cyano group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while reduction of the cyano group can produce amines .
Scientific Research Applications
Methyl 3-bromo-6-cyano-2-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-bromo-6-cyano-2-methylphenylacetate exerts its effects involves interactions with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-cyano-3-methylphenylacetate
- Methyl 4-bromo-6-cyano-2-methylphenylacetate
Uniqueness
Methyl 3-bromo-6-cyano-2-methylphenylacetate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of bromine, cyano, and methyl groups in this particular arrangement provides distinct chemical properties compared to its isomers.
Properties
IUPAC Name |
methyl 2-(3-bromo-6-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(5-11(14)15-2)8(6-13)3-4-10(7)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBJPXGKYDFGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CC(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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